molecular formula C2Cl3F3<br>Cl2FCCClF2<br>C2Cl3F3 B196229 1,1,1-Trichloro-2,2,2-trifluoroethane CAS No. 354-58-5

1,1,1-Trichloro-2,2,2-trifluoroethane

Cat. No.: B196229
CAS No.: 354-58-5
M. Wt: 187.37 g/mol
InChI Key: BOSAWIQFTJIYIS-UHFFFAOYSA-N
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Description

1,1,1-Trichlorotrifluoroethane is used in the synthesis of isosteres showing potential to be β-turn promoters. Also used in the synthesis of fluoro-containing alkenes.

Mechanism of Action

Properties

IUPAC Name

1,1,1-trichloro-2,2,2-trifluoroethane
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InChI

InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSAWIQFTJIYIS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027148
Record name 1,1,1-Trichloro-2,2,2-trifluoroethane
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Molecular Weight

187.37 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Ethane, 1,1,1-trichloro-2,2,2-trifluoro-
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Record name 1,1,1-Trichloro-2,2,2-trifluoroethane
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Boiling Point

45.5 °C, BP: 45.8 °C at 101.3 kP
Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Solubility

Soluble in ethanol, chloroform, ethyl ether; insoluble in water
Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Density

1.5790 g/cu cm at 20 °C, Density: 1.579 g/mL at 20 °C (liquid)
Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Vapor Pressure

360.0 [mmHg], 360 mm Hg at 25 °C
Record name 1,1,1-Trichloro-2,2,2-trifluoroethane
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Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Color/Form

Colorless gas

CAS No.

354-58-5, 26523-64-8
Record name 1,1,1-Trichloro-2,2,2-trifluoroethane
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Record name 1,1,1-Trichloro-2,2,2-trifluoroethane
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Record name Trichlorotrifluoroethane
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Record name Ethane, 1,1,1-trichloro-2,2,2-trifluoro-
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Record name 1,1,1-Trichloro-2,2,2-trifluoroethane
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Record name Trichlorotrifluoroethane
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Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Melting Point

14.37 °C
Record name 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary chemical reactions involving 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a) in organic synthesis?

A1: CFC-113a acts as a versatile reagent in organic synthesis, particularly in introducing fluorine-containing groups into molecules.

  • Addition to Aldehydes: In the presence of catalysts like stannous halides [, ], lead bromide/aluminum [], or zinc [], CFC-113a readily adds to aldehydes. This reaction yields alcohols bearing a CF3CCl2- moiety. These alcohols can be further oxidized to ketones using Jones reagent [, ].
  • Formation of Trifluoropropenes and Trifluoropropanols: Using excess zinc with CFC-113a and aldehydes leads to reductive β-elimination, producing 1-substituted 2-chloro-3,3,3-trifluoropropenes and 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols []. Acetic anhydride promotes exclusive formation of trifluoropropenes, while aluminum chloride favors trifluoropropanols [].
  • Synthesis of β-Chloro-β-(trifluoromethyl) α,β-Unsaturated Carbonyl Compounds: Reacting trimethylsilyl enol ethers with CFC-113a in the presence of CuCl followed by dehydrochlorination provides β-chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds [].

Q2: How does this compound behave under catalytic reduction conditions?

A2: CFC-113a undergoes catalytic reduction by cobalt(I) salen electrogenerated at a carbon cathode []. This process yields various degradation products, including 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), 2-chloro-1,1,1-trifluoroethane (HCFC-133a), 2-chloro-1,1-difluoroethene (HCFC-1122), and 1,1-difluoroethene (HFC-1132a) []. Interestingly, the salen ligand of the catalyst undergoes modification during this process, with a CF3CCl2- or CF3CHCl- moiety adding to an imino (C=N) bond [].

Q3: Can this compound undergo dimerization?

A3: Yes, CFC-113a can dimerize at elevated temperatures (723 K) over supported nickel catalysts []. This reaction leads to the formation of C4-compounds containing the CF3 group []. 1,1-dichloro-1,2,2,2-tetrafluoroethane, another compound with a CF3 group, also undergoes similar dimerization under these conditions [].

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